![molecular formula C20H20N4O8S3 B2477399 2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 868214-60-2](/img/structure/B2477399.png)
2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C20H20N4O8S3 and its molecular weight is 540.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
The study by Kolisnyk et al. (2015) synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, revealing that these compounds showed significant antimicrobial activity. Specifically, they demonstrated more activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa than reference drugs, highlighting the potential of this chemical structure in developing antimicrobial agents Kolisnyk, S., Vlasov, S., Kovalenko, S., Osolodchenko, T., & Chernykh, V. (2015).
Synthesis Methodologies
Matloobi and Kappe (2007) developed an efficient microwave-assisted solution-phase method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, showcasing the potential of this chemical structure in facilitating the development of novel compounds through more efficient synthesis methods Matloobi, M., & Kappe, C. (2007).
Antioxidant Activity
A study by Kotaiah et al. (2012) synthesized a new series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds were evaluated for their in vitro antioxidant activity, with some demonstrating significant radical scavenging activity. This indicates the potential of derivatives of the compound for developing antioxidant agents Kotaiah, Y., Harikrishna, N., Nagaraju, K., & Venkata Rao, C. (2012).
Herbicide Potential
The rational design based on bioactive conformation analysis of pyrimidinylthiobenzoates, as conducted by He et al. (2007), targeted acetohydroxyacid synthase inhibitors, which are crucial for branched-chain amino acid biosynthesis. This study's findings provide a foundation for developing herbicides using the chemical structure of interest as a basis He, Y.-Z., Li, Y.-X., Zhu, X.-L., Xi, Z., Niu, C., Wan, J., Zhang, L., & Yang, G. (2007).
Dual Inhibitory Activity
Research by Gangjee et al. (2008) synthesized derivatives of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase. This study highlights the compound's potential in cancer treatment by inhibiting critical enzymes Gangjee, A., Qiu, Y., Li, W., & Kisliuk, R. (2008).
Mécanisme D'action
Target of Action
MLS000680052, also known as “2-{[N-(4-{[(3-carboxypropyl)amino]sulfonyl}phenyl)carbamoyl]methylthio}-5-methyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidine-6-carboxylic acid”, targets dopamine D2 and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including mood, appetite, and sleep.
Mode of Action
MLS000680052 exerts its effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This inhibition leads to antiemetic effects, reducing the sensation of nausea and vomiting .
Biochemical Pathways
The inhibition of dopamine D2 and serotonin 5-HT3 receptors by MLS000680052 affects several biochemical pathways. These include the dopamine and serotonin pathways, which are involved in mood regulation and gastrointestinal motility . The exact downstream effects of these pathway alterations are still under investigation.
Pharmacokinetics
Similar compounds are known to be orally bioavailable and to undergo metabolism in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The molecular and cellular effects of MLS000680052’s action are primarily its antiemetic effects due to the inhibition of dopamine D2 and serotonin 5-HT3 receptors . This results in a reduction in the sensation of nausea and vomiting, which can be particularly beneficial in conditions like gastroesophageal reflux disease and in patients undergoing chemotherapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MLS000680052. Factors such as pH levels, temperature, and the presence of other substances can affect the stability and efficacy of the compound . For instance, extreme temperatures might degrade the compound, reducing its effectiveness. Additionally, the presence of certain substances in the body, such as other medications, could potentially interact with MLS000680052, altering its effectiveness or causing side effects. Therefore, it’s crucial to consider these factors when administering MLS000680052.
Propriétés
IUPAC Name |
2-[2-[4-(3-carboxypropylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O8S3/c1-10-15-17(28)23-20(24-18(15)34-16(10)19(29)30)33-9-13(25)22-11-4-6-12(7-5-11)35(31,32)21-8-2-3-14(26)27/h4-7,21H,2-3,8-9H2,1H3,(H,22,25)(H,26,27)(H,29,30)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEZAYSQXMJADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

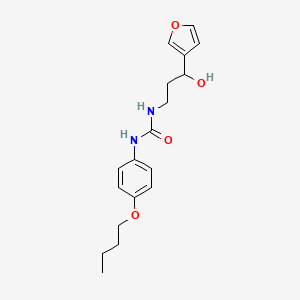


![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2477320.png)
![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2477323.png)
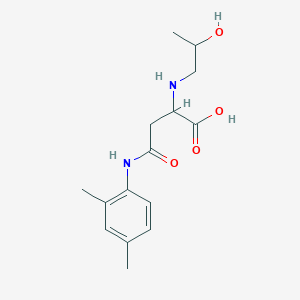
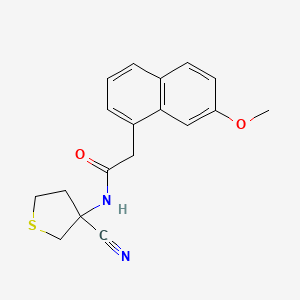
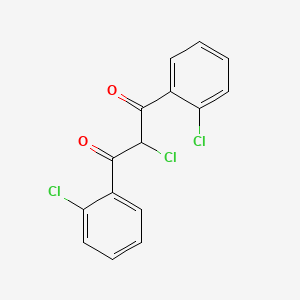
![N-(4-fluorobenzyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2477328.png)
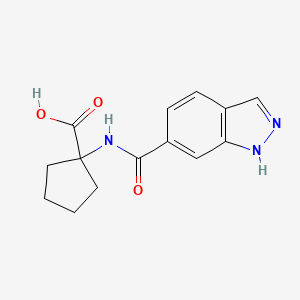
![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)
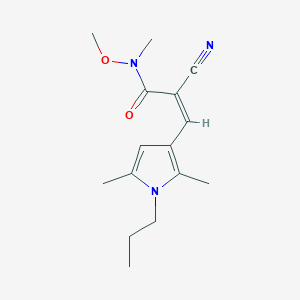
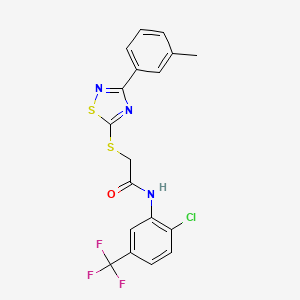
![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)